molecular formula C19H23NO3S B2560960 ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE CAS No. 692761-57-2

ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B2560960
CAS No.: 692761-57-2
M. Wt: 345.46
InChI Key: KGUDAVGVRZFFRI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-ETHYLPHENYL)-2-(2-METHYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a carboxylate ester at position 3, a 4-ethylphenyl substituent at position 4, and a 2-methylpropanamido group at position 2. Thiophene derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility. This compound’s structure combines steric bulk (4-ethylphenyl) with polar functional groups (ester and amide), which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-5-13-7-9-14(10-8-13)15-11-24-18(20-17(21)12(3)4)16(15)19(22)23-6-2/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUDAVGVRZFFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-ethylphenyl)-2-(2-methylpropanamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 320.46 g/mol
  • CAS Number : Not specified in the sources

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The ethyl and methylpropanamido substituents may influence the compound's interaction with biological targets.

Antimicrobial Properties

Thiophene derivatives have been studied extensively for their antimicrobial activities. This compound has shown promising results in preliminary studies against various bacterial strains.

  • Case Study : In a study on similar thiophene compounds, derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential of this compound to act similarly .

Anti-Cancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific kinases or transcription factors involved in cell cycle regulation. For instance, compounds structurally similar to this compound have been reported to inhibit HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that thiophene derivatives can induce cytotoxicity in cancer cell lines. The following table summarizes key findings from relevant research:

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)Data not availableApoptosis induction
Similar Thiophene DerivativeHeLa (Cervical Cancer)15HSET inhibition

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate that thiophene derivatives generally exhibit low toxicity at therapeutic doses; however, comprehensive studies are necessary.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the broader class of ethyl thiophene-3-carboxylates, which are frequently modified at positions 2 and 4 to tune properties. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound 4-(4-Ethylphenyl), 2-(2-methylpropanamido) ~347.5 (C₁₉H₂₃NO₃S) Ester, Amide, Thiophene N/A
4-(4-Aminophenylthio)-N-methylcarboxamide (5) 4-Aminophenylthio, N-methylamide 259.3 (C₁₃H₁₃N₃OS) Thioether, Amide, Thiophene 112.8–115.1
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) Fused cyclohexene, 2-amino 239.3 (C₁₁H₁₅NO₂S) Ester, Amine, Fused bicyclic system N/A
VUAA1 () Triazole, thioacetamide, pyridinyl ~370.5 (C₁₈H₂₂N₆S₂) Thioamide, Triazole, Pyridine N/A

Key Observations :

  • Steric and Electronic Effects: The 4-ethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-aminophenylthio group in compound 5 . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Amide vs. Thioether : The 2-methylpropanamido group in the target compound is more hydrolytically stable than the thioether in compound 5, which could oxidize to sulfoxide/sulfone derivatives under harsh conditions .
  • Fused Systems: Compounds like 2d () exhibit rigid bicyclic structures, which may enhance crystallinity compared to the target compound’s monocyclic thiophene core .
Spectroscopic and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogues:

  • ¹H-NMR : The ethyl ester group (COOEt) would show a quartet at δ ~4.2–4.4 (CH₂) and a triplet at δ ~1.2–1.4 (CH₃). The 4-ethylphenyl aromatic protons would resonate at δ ~7.2–7.4, while the 2-methylpropanamido methyl groups would appear as a doublet near δ ~1.0–1.2 .
  • ESI-MS : A molecular ion peak at m/z ~347.5 ([M+H]⁺) is expected, comparable to compound 5’s m/z 282.29 ([M+Na]⁺) .
  • Solubility : The ester and amide groups may confer moderate solubility in ethyl acetate or THF, similar to compounds in and , but the 4-ethylphenyl group could limit aqueous solubility .
Stability and Reactivity
  • Ester Hydrolysis : The ethyl ester is prone to alkaline hydrolysis, forming a carboxylic acid derivative. This contrasts with carbonitrile-containing analogues (e.g., compounds 3e–3k in ), which are more resistant to hydrolysis .
  • Amide Stability : The 2-methylpropanamido group is less reactive than primary amides, reducing susceptibility to nucleophilic attack compared to compound 5’s N-methylamide .

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